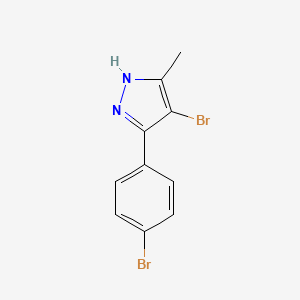

4-Bromo-3-(4-bromophenyl)-5-methyl-1H-pyrazole

Description

4-Bromo-3-(4-bromophenyl)-5-methyl-1H-pyrazole (CAS RN: 1239232-79-1) is a brominated pyrazole derivative with the molecular formula C₁₀H₈Br₂N₂ and a molecular weight of 340.0 g/mol . Its structure features a pyrazole core substituted with a bromine atom at position 4, a 4-bromophenyl group at position 3, and a methyl group at position 4. This compound is primarily utilized in pharmaceutical and materials science research as a precursor for synthesizing bioactive molecules or functional materials .

Structure

3D Structure

Properties

Molecular Formula |

C10H8Br2N2 |

|---|---|

Molecular Weight |

315.99 g/mol |

IUPAC Name |

4-bromo-3-(4-bromophenyl)-5-methyl-1H-pyrazole |

InChI |

InChI=1S/C10H8Br2N2/c1-6-9(12)10(14-13-6)7-2-4-8(11)5-3-7/h2-5H,1H3,(H,13,14) |

InChI Key |

PDGUQUPLNBMCRJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=NN1)C2=CC=C(C=C2)Br)Br |

Origin of Product |

United States |

Preparation Methods

Cyclocondensation of 1,3-Dicarbonyl Compounds with Hydrazines

A common approach to pyrazole synthesis involves the condensation of 1,3-dicarbonyl compounds with hydrazine derivatives. For this compound, the key intermediate is typically a 4-bromoacetophenone derivative, which undergoes reaction with hydrazine hydrate to form a hydrazone intermediate, followed by cyclization to the pyrazole ring.

- Typical Reaction Conditions:

- Solvent: Ethanol or other polar solvents

- Temperature: Reflux or room temperature depending on catalyst presence

- Time: Several hours (e.g., 6 hours reflux)

- Acidic or neutral conditions to facilitate cyclization

This method is supported by multiple studies showing efficient pyrazole ring formation under these conditions with good yields (70-91%) and high purity.

Bromination Strategies

Selective bromination at the 4-position of the pyrazole ring and the para position of the phenyl ring is achieved either by starting with appropriately brominated precursors or by post-synthetic bromination.

- Starting from 4-bromoacetophenone ensures the para-bromophenyl substituent is already in place.

- Bromination of the pyrazole ring can be performed using brominating agents such as N-bromosuccinimide (NBS) under controlled conditions to avoid over-bromination or substitution at undesired positions.

Detailed Preparation Procedure

Stepwise Synthesis

| Step | Reagents & Conditions | Description | Yield & Notes |

|---|---|---|---|

| 1. Formation of Hydrazone | 4-Bromoacetophenone + Hydrazine hydrate in ethanol, reflux 4-6 h | Formation of hydrazone intermediate | High yield, monitored by TLC |

| 2. Cyclization to Pyrazole | Acidic or neutral conditions, continued reflux or room temp stirring | Cyclization to 3-(4-bromophenyl)-5-methyl-1H-pyrazole | Yields typically 70-90% |

| 3. Bromination at Pyrazole 4-Position | NBS or equivalent brominating agent in CHCl3 or DMF, 0 °C to room temp, 12-24 h | Selective bromination to introduce bromine at pyrazole 4-position | Yields 60-80%, purified by column chromatography |

Alternative Sonication Method

A novel, efficient method involves sonication-assisted cyclization of nitrile intermediates with hydrazine hydrate, which can reduce reaction times to 1-2 hours and improve yields (55-67%) for pyrazole derivatives with halogen substitutions. This method may be adapted for brominated substrates with optimization.

Research Findings and Analytical Data

- Purity and Characterization: Commercially synthesized 3-(4-bromophenyl)-5-methyl-1H-pyrazole shows purity around 97%, with well-defined crystal structures confirming substitution patterns and minimal steric hindrance (dihedral angle ~7.3° between pyrazole and bromophenyl rings).

- Spectroscopic Techniques: Characterization typically involves ^1H and ^13C NMR, FT-IR, and HRMS to confirm structure and purity. TLC is used to monitor reaction progress.

- Crystallography: X-ray crystallography confirms the molecular structure and substitution positions, showing no significant Br···Br interactions in this compound, which is important for understanding molecular packing and reactivity.

Comparative Data Table of Related Pyrazole Derivatives

| Compound | Substituent Positions | Dihedral Angle (°) | Purity (%) | Typical Yield (%) | Key Synthetic Notes |

|---|---|---|---|---|---|

| 4-Bromo-3-(4-bromophenyl)-5-methyl-1H-pyrazole | 4-Br (pyrazole), 3-(4-BrPh), 5-Me | ~7.3 | 97 | 70-90 | Brominated acetophenone + hydrazine, selective bromination |

| 3-(4-Bromophenyl)-5-methyl-1H-pyrazole (no pyrazole 4-Br) | 3-(4-BrPh), 5-Me | 7.3 | 97 | 75-85 | Direct condensation, no pyrazole bromination |

| 3-(4-Bromophenyl)-1-methyl-1H-pyrazole | 3-(4-BrPh), 1-Me | 12.5 | 98 | 70-80 | Methylation at N1, different steric profile |

Summary of Key Preparation Insights

- The synthesis of 4-bromo-3-(4-bromophenyl)-5-methyl-1H-pyrazole is efficiently achieved by condensation of 4-bromoacetophenone with hydrazine hydrate, followed by selective bromination at the pyrazole 4-position.

- Reaction conditions such as solvent choice, temperature, and reaction time critically influence yield and purity.

- Sonication-assisted methods offer promising alternatives for faster synthesis.

- Purification is typically done by flash column chromatography using petroleum ether/ethyl acetate mixtures.

- Structural confirmation by NMR and crystallography is essential to verify substitution patterns and molecular geometry.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-(4-bromophenyl)-5-methyl-1H-pyrazole can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while coupling reactions can produce biaryl compounds or other complex structures .

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development

The compound serves as a crucial building block for synthesizing various pharmaceuticals. It has been particularly noted for its potential in developing anti-inflammatory and anticancer agents. Research indicates that derivatives of this compound exhibit promising biological activities, including inhibition of specific enzymes involved in disease pathways.

Case Study: Anticancer Activity

A study demonstrated the synthesis of pyrazole derivatives that showed significant anticancer activity against various cancer cell lines. The mechanism of action was attributed to the compound's ability to induce apoptosis through the modulation of signaling pathways involved in cell survival and proliferation.

Agrochemical Formulations

This compound is also utilized in formulating agrochemicals, including herbicides and fungicides. Its effectiveness in enhancing crop protection has been documented through various studies that highlight its role in inhibiting plant pathogens.

Case Study: Herbicidal Activity

Research on the herbicidal activity of pyrazole derivatives revealed that certain formulations significantly reduced weed growth without harming crop yield. These findings suggest that 4-bromo-3-(4-bromophenyl)-5-methyl-1H-pyrazole can be an effective component in sustainable agricultural practices .

Biochemical Research

Interactions with Biological Systems

In biochemical research, the compound is used to study its interactions with biological systems. This includes examining how it affects enzyme activity and cellular processes. Its ability to modulate biological pathways makes it a valuable tool for understanding disease mechanisms.

Table 2: Biological Activities of 4-Bromo-3-(4-bromophenyl)-5-methyl-1H-pyrazole

| Activity Type | Observed Effect |

|---|---|

| Enzyme Inhibition | Significant inhibition of specific kinases |

| Antimicrobial Activity | Effective against Gram-positive bacteria |

| Cytotoxicity | Induced apoptosis in cancer cell lines |

Mechanism of Action

The mechanism of action of 4-Bromo-3-(4-bromophenyl)-5-methyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural Analogues with Modified Aryl Groups

- 3-(4-Bromophenyl)-5-methyl-1H-pyrazole (CAS RN: 145353-53-3): This analogue lacks the 4-bromo substituent on the pyrazole ring. The absence of this bromine reduces molecular weight (291.1 g/mol vs.

- 4-Bromo-1-methyl-5-(4-methylphenyl)-1H-pyrazole (CAS RN: 1512398-16-1) :

Substitution of the 4-bromophenyl group with a 4-methylphenyl group increases lipophilicity (logP) due to the methyl substituent, which may enhance membrane permeability in biological systems .

Table 1: Structural Comparison of Pyrazole Derivatives

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|

| Target Compound | C₁₀H₈Br₂N₂ | 340.0 | 4-Br, 3-(4-BrPh), 5-Me |

| 3-(4-Bromophenyl)-5-methyl-1H-pyrazole | C₁₀H₉BrN₂ | 291.1 | 3-(4-BrPh), 5-Me |

| 4-Bromo-1-methyl-5-(4-MePh)-1H-pyrazole | C₁₁H₁₁BrN₂ | 251.1 | 4-Br, 1-Me, 5-(4-MePh) |

Derivatives with Additional Functional Groups

- Compound 16 (CAS RN: N/A) :

A sulfonamide-containing derivative (C₂₅H₂₄Br₂N₄O₃S, MW: 620.36) incorporates a tetrahydroindole moiety and a sulfonamide group. The added complexity increases hydrogen-bonding capacity, which could enhance binding to biological targets compared to the simpler target compound . - Compound 5 (CAS RN: N/A) :

Features a carbothioamide group (C₂₀H₂₁BrN₄OS, MW: 445.38). The thioamide group introduces sulfur-based reactivity, enabling participation in nucleophilic reactions distinct from the target compound’s bromine-mediated pathways .

Table 2: Functional Group Impact on Properties

| Compound Name | Functional Groups | Melting Point (°C) | Notable Reactivity |

|---|---|---|---|

| Target | Br, Me | Not reported | Electrophilic substitution (Br sites) |

| Compound 5 | Br, carbothioamide | 192–193 | Thioamide-mediated nucleophilicity |

| Compound 16 | Br, sulfonamide, tetrahydroindole | 200–201 | Sulfonamide H-bonding |

Halogen-Substituted Analogues

- 4-Bromo-3-(5-chlorothiophen-2-yl)-1H-pyrazole :

Replaces the 4-bromophenyl group with a 5-chlorothiophene ring. The thiophene’s electron-rich nature and smaller size may alter π-π stacking interactions in crystal packing or receptor binding . - Chloro vs. Bromo Derivatives () : Chloro analogues (e.g., 4-chlorophenyl derivatives) exhibit antimicrobial activity, suggesting bromine’s larger atomic radius and higher electronegativity in the target compound could enhance binding affinity or metabolic stability .

Biological Activity

4-Bromo-3-(4-bromophenyl)-5-methyl-1H-pyrazole is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. The compound is characterized by its unique molecular structure, which includes two bromine substituents and a methyl group, enhancing its lipophilicity and reactivity. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of 4-Bromo-3-(4-bromophenyl)-5-methyl-1H-pyrazole is . The presence of bromine atoms contributes to the compound's unique physicochemical properties, including increased lipophilicity, which can influence its biological interactions.

Structural Characteristics

- Core Structure : Pyrazole ring (five-membered ring with two nitrogen atoms).

- Substituents : Two bromine atoms and one methyl group.

Synthesis Methods

Several methods have been developed for synthesizing 4-Bromo-3-(4-bromophenyl)-5-methyl-1H-pyrazole. Common techniques include:

- Condensation Reactions : Utilizing hydrazones and α-bromo ketones.

- Sonogashira Coupling : A palladium-catalyzed process that allows for the introduction of aryl groups.

- Iron-Catalyzed Reactions : For regioselective synthesis of substituted pyrazoles from diarylhydrazones .

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of pyrazole derivatives, including 4-Bromo-3-(4-bromophenyl)-5-methyl-1H-pyrazole. The compound has shown promising results against various bacterial strains.

- Study Findings :

The mechanism by which 4-Bromo-3-(4-bromophenyl)-5-methyl-1H-pyrazole exerts its antibacterial effects appears to involve:

- DNA Gyrase Inhibition : Molecular docking studies suggest strong binding affinity to DNA gyrase, with a binding energy of , indicating its potential as an antibacterial agent surpassing traditional antibiotics like ciprofloxacin .

Comparative Analysis with Similar Compounds

A comparative analysis was conducted to evaluate the biological activity of structurally similar compounds. Below is a summary table highlighting key similarities and differences:

| Compound Name | Similarity | Unique Features |

|---|---|---|

| 4-Bromo-1-methyl-1H-pyrazole | 0.85 | Lacks additional bromine substituents |

| 5-Bromo-2,7-dimethyl-2H-indazole | 0.84 | Different heterocyclic framework |

| 5-Bromo-2,4-dimethyl-2H-indazole | 0.83 | Contains dimethyl groups instead of bromine |

| 4-(4-Bromophenyl)-1-methyl-1H-pyrazole | 0.85 | Similar phenyl substitution but lacks methyl group |

| 3-(4-bromophenyl)-1H-pyrazole | 0.81 | Simpler structure without the additional methyl group |

The presence of multiple bromine atoms and a strategically placed methyl group in 4-Bromo-3-(4-bromophenyl)-5-methyl-1H-pyrazole enhances its reactivity and biological activity compared to these similar compounds.

Case Studies

Several case studies have explored the biological activity of pyrazole derivatives in different contexts:

- Antimicrobial Studies : A series of pyrazole derivatives were synthesized and tested for their antimicrobial efficacy against various pathogens, including resistant strains like XDR S. Typhi.

- Enzyme Inhibition Studies : Investigations into the inhibition of enzymes such as alkaline phosphatase revealed that certain derivatives exhibited significant inhibitory effects, suggesting potential therapeutic applications in treating infections caused by resistant bacteria .

Q & A

Q. What safety protocols are essential when handling brominated pyrazoles?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.